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Compound of Interest

4-bromo-1-methyl-1H-pyrazole-5-
Compound Name:
carbaldehyde

Cat. No.: B112656

An In-Depth Technical Guide to 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde (CAS
473528-88-0)

Executive Summary

This technical guide provides a comprehensive overview of 4-bromo-1-methyl-1H-pyrazole-5-
carbaldehyde (CAS: 473528-88-0), a versatile heterocyclic building block crucial to modern
medicinal and agrochemical research. The pyrazole scaffold is a privileged structure in drug
discovery, and this particular derivative offers two distinct and valuable points for chemical
modification: a reactive aldehyde at the 5-position and a bromine atom at the 4-position, ideal
for cross-coupling reactions. This document, intended for researchers, synthetic chemists, and
drug development professionals, consolidates critical information on the compound's
physicochemical properties, synthesis, chemical reactivity, applications, and safety protocols.
By explaining the causality behind its synthetic utility, this guide serves as a practical resource
for leveraging this powerful intermediate in the design and synthesis of complex, high-value
molecules.

Introduction: The Strategic Value of a Bifunctional
Pyrazole

The pyrazole ring system is a cornerstone of modern pharmaceutical chemistry, renowned for
its metabolic stability and ability to participate in hydrogen bonding, making it a frequent
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component in a wide array of therapeutic agents.[1][2] Compounds featuring this moiety are
prominent in oncology, infectious disease, and central nervous system (CNS) disorder
research.[3]

4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde emerges as a particularly strategic
intermediate. Its value lies not just in the presence of the pyrazole core, but in the orthogonal
reactivity of its two key functional groups. The C5-aldehyde provides a classical electrophilic
site for forming new carbon-carbon and carbon-nitrogen bonds through well-established
reactions like condensation, reductive amination, and olefination. Simultaneously, the C4-
bromo substituent acts as a robust handle for modern palladium-catalyzed cross-coupling
reactions, enabling the introduction of diverse aryl, heteroaryl, or alkyl groups.[4] This
bifunctional nature allows for sequential and selective derivatization, making it an invaluable
tool for building molecular complexity and exploring structure-activity relationships (SAR) in
drug discovery programs.[4]

Physicochemical & Spectroscopic Properties

This compound is typically supplied as a white to pale yellow crystalline solid.[5] Its core
properties are summarized below.

Table 1: Physicochemical Properties

Property Value Source(s)
CAS Number 473528-88-0 [51061[71[8]
Molecular Formula CsHsBrN20 [41151[8]
Molecular Weight 189.01 g/mol [41[8]

4-bromo-1-methyl-1H-
IUPAC Name [51[°]
pyrazole-5-carbaldehyde

White to pale yellow crystals or

Appearance [5]
powder

Melting Point 96.0-105.0 °C [5]

SMILES CN1N=CC(Br)=C1C=0 [5]
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| INChl Key | GXAHYXQWHWDEDY-UHFFFAOYSA-N |[5] |

Caption: Chemical Structure of the Topic Compound.

Spectroscopic Profile

While comprehensive, experimentally verified spectroscopic data (*H NMR, 3C NMR, IR) for 4-
bromo-1-methyl-1H-pyrazole-5-carbaldehyde is not readily available in peer-reviewed
literature, its structure allows for reliable prediction of key spectral features. Commercial
suppliers may provide spectral data upon request.[9]

'H NMR: Three key signals are expected: a singlet for the aldehyde proton (-CHO) downfield

(typically 6 9.5-10.5 ppm), a singlet for the lone pyrazole ring proton (C3-H) (typically & 7.5-
8.5 ppm), and a singlet for the N-methyl group protons (-CHs) (typically & 3.8-4.2 ppm).

e 13C NMR: Expected signals include the aldehyde carbonyl carbon (6 180-190 ppm), three
distinct pyrazole ring carbons (one deshielded by bromine), and the N-methyl carbon (& 35-
40 ppm).

» IR Spectroscopy: Characteristic peaks would include a strong C=0 stretch for the aldehyde
at ~1680-1700 cm~* and C-H stretches for the aldehyde proton around 2720 and 2820 cm™1.

e Mass Spectrometry: Predicted mass spectrometry data confirms the compound's identity.

Table 2: Predicted Mass Spectrometry Data

Adduct m/z (Mass/Charge Ratio) Source
[M+H]* 188.96581 [8]
[M+Na]* 210.94775 [8]

| Monoisotopic Mass| 187.95853 Da |[8] |

Synthesis & Manufacturing

The synthesis of substituted pyrazole carbaldehydes is well-documented, typically involving
one of several key strategies. While the specific proprietary synthesis for CAS 473528-88-0 is
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not published, a plausible and industrially relevant approach is the Vilsmeier-Haack reaction.
This reaction introduces a formyl group onto an electron-rich aromatic ring using a Vilsmeier
reagent, typically generated from phosphorus oxychloride (POCIs) and dimethylformamide
(DMF).

The logical precursor for this synthesis would be 4-bromo-1-methyl-1H-pyrazole. The
Vilsmeier-Haack reaction would proceed via electrophilic substitution at the C5 position, which
Is activated for formylation.

1. POCls, DMF
) iy AL Formylation _ | (Vilsmeier Reagent) 4-bromo-1-methyl-1H-
4-Bromo-1-methyl-1H-pyrazole —> pyrazole-5-carbaldehyde

2. Aqueous Workup

Click to download full resolution via product page
Caption: Plausible Vilsmeier-Haack Synthesis Workflow.

Alternative synthetic routes could involve the oxidation of the corresponding primary alcohol,
(4-bromo-1-methyl-1H-pyrazol-5-yl)methanol, or a bromine-lithium exchange on a dibrominated
precursor followed by quenching with an electrophilic formylating agent like DMF.

Chemical Reactivity & Synthetic Utility

The power of this reagent lies in its dual reactivity, allowing for a wide range of synthetic
transformations to build complex molecular architectures.

Reactions at the Aldehyde Group

The C5-aldehyde is a versatile functional handle for chain extension and the introduction of
new functionalities.[4]

» Oxidation: Can be readily oxidized to the corresponding carboxylic acid (4-bromo-1-methyl-
1H-pyrazole-5-carboxylic acid), a useful intermediate in its own right for amide couplings.

e Reduction: Selective reduction yields the primary alcohol, which can be used in etherification
or esterification reactions.
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e Reductive Amination: A cornerstone of medicinal chemistry, this reaction with primary or
secondary amines provides direct access to a diverse library of secondary and tertiary

amines.

o Condensation Reactions: Can undergo Knoevenagel or similar condensations with active
methylene compounds to form a,3-unsaturated systems. It can also react with hydrazines or
hydroxylamines to form hydrazones and oximes, respectively.

» Nucleophilic Addition: Reacts with Grignard or organolithium reagents to form secondary
alcohols.

Reactions at the Bromo Substituent

The C4-bromo atom is strategically positioned for participation in palladium-catalyzed cross-
coupling reactions, the workhorse of modern drug discovery for C-C and C-N bond formation.

[4]

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters introduces aryl or heteroaryl
groups, a common strategy for building biaryl structures found in many kinase inhibitors.

Heck Reaction: Couples with alkenes to form substituted styrenyl-pyrazoles.

Sonogashira Coupling: Reaction with terminal alkynes provides access to alkynyl-pyrazoles.

Buchwald-Hartwig Amination: Enables the formation of C-N bonds by coupling with a wide
range of amines.

4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde
C5-Aldehyde ‘ C4-Bromine

— Carboxylic Acid - Alco‘h%mine& a,B-Unsaturated sy%mg Aryl-pyrazole — Alkenyl-pyrazole = Alkynyl-pyrazole

Oxidation Reduction Reductive Amination Condensation Suzuki Coupling Heck Coupling Sonogashira Coupling
(e.g., NaClOz) (e.g., NaBHa4) (R2NH, NaBH(OACc)3) (e.g., Malononitrile) (Ar-B(OH)z, Pd cat.) (Alkene, Pd cat.) (Alkyne, Pd/Cu cat.)

Click to download full resolution via product page
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Caption: Key Reaction Pathways and Synthetic Utility.

Applications in Medicinal Chemistry & Drug
Discovery

This building block is primarily used as a key intermediate in the synthesis of pharmaceuticals
and agrochemicals.[4] Its structure is particularly relevant for the development of kinase
inhibitors, a major class of oncology drugs.[4] The ability to install a substituent via Suzuki
coupling at the C4-position while modifying the C5-aldehyde allows for systematic exploration
of the pharmacophore, fine-tuning properties like potency, selectivity, and pharmacokinetics.

A patent for modulators of monoacylglycerol lipase (MAGL), an enzyme implicated in pain,
inflammation, and cancer, describes using 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde
as a starting material for synthesizing active compounds.[5] This highlights its direct application
in creating novel therapeutic agents.

Safety, Handling, & Storage

As a laboratory chemical, 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde must be handled
with appropriate precautions.

Table 3: GHS Hazard Information

Category Code Description Source(s)
Pictogram GHSO07 Warning
Hazard Statements H315 Causes skin irritation

Causes serious eye

H319 o
Irritation
May cause respirator
H335 _ -y- P Y
irritation
b i Avoid breathing
recautionar
Y P261 dust/fume/gas/mist/va

Statements
pours/spray
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| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove
contact lenses, if present and easy to do. Continue rinsing. | |

» Handling: Should be handled in a well-ventilated area or fume hood while wearing
appropriate personal protective equipment (PPE), including safety glasses, chemical-
resistant gloves, and a lab coat. Avoid dust formation and contact with skin and eyes.

o Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]
Storage under an inert gas atmosphere is recommended to ensure long-term stability.[4]

Conclusion

4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde is more than a simple chemical reagent; it is
a sophisticated molecular tool designed for efficiency and versatility in chemical synthesis. Its
dual-functional nature provides a robust platform for generating diverse libraries of complex
pyrazole derivatives for biological screening. For researchers in drug discovery and
agrochemical development, mastering the reactivity of this intermediate opens a direct and
powerful route to novel and potentially high-impact chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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